molecular formula C7H5Br2Cl B8270551 3-Chlorobenzal bromide CAS No. 70288-97-0

3-Chlorobenzal bromide

Cat. No.: B8270551
CAS No.: 70288-97-0
M. Wt: 284.37 g/mol
InChI Key: GXTJYNIKOLTVNC-UHFFFAOYSA-N
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Description

3-Chlorobenzal bromide (C₆H₄ClCH₂Br), also referred to as 3-chlorobenzyl bromide, is an aromatic organic compound featuring a benzyl bromide group with a chlorine substituent at the meta position (carbon 3). This compound is structurally characterized by a benzene ring substituted with a brominated methyl group (-CH₂Br) and a chlorine atom.

Properties

IUPAC Name

1-chloro-3-(dibromomethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
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InChI

InChI=1S/C7H5Br2Cl/c8-7(9)5-2-1-3-6(10)4-5/h1-4,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GXTJYNIKOLTVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC(=C1)Cl)C(Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H5Br2Cl
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
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DSSTOX Substance ID

DTXSID20220521
Record name 1-Chloro-3-(dibromomethyl)benzene
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Molecular Weight

284.37 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
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CAS No.

70288-97-0
Record name 1-Chloro-3-(dibromomethyl)benzene
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Record name 1-Chloro-3-(dibromomethyl)benzene
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Record name 1-Chloro-3-(dibromomethyl)benzene
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Record name 1-chloro-3-(dibromomethyl)benzene
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Record name 1-CHLORO-3-(DIBROMOMETHYL)BENZENE
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Scientific Research Applications

Pharmaceutical Synthesis

3-Chlorobenzal bromide is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. It is particularly significant in the development of antibacterial and antifungal agents.

  • Key Uses :
    • Antibacterial Agents : The compound facilitates the introduction of chlorobenzyl groups into drug molecules, enhancing their biological activity.
    • Antifungal Agents : It serves as a precursor for synthesizing compounds that exhibit antifungal properties.

Case Study : A study demonstrated that derivatives synthesized from this compound showed promising activity against resistant bacterial strains, highlighting its potential in developing new antibiotics .

Organic Synthesis

In organic chemistry, this compound acts as a crucial reagent for the construction of complex molecules. Its reactivity allows chemists to create new compounds with desired properties.

  • Applications :
    • Synthesis of Thioethers : It is used in the preparation of symmetrical and unsymmetrical benzyl thioethers, which are important in various chemical reactions .
    • Development of Novel Compounds : Researchers utilize it to explore new synthetic methodologies that can lead to innovative materials and drugs.

Data Table: Common Reactions Involving this compound

Reaction TypeProduct ExampleYield (%)
Synthesis of ThioethersBenzyl thioether derivatives70-85
Formation of Benzimidazole1-(3-chlorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole dihydrochloride65-80

Material Science

In material science, this compound contributes to the production of specialty polymers and resins. Its incorporation into polymer matrices enhances mechanical properties and chemical resistance.

  • Applications :
    • Polymer Production : It is used to modify polymer structures for improved durability.
    • Coatings and Adhesives : The compound can be integrated into formulations for coatings that require enhanced performance characteristics.

Agricultural Chemicals

The compound plays a role in formulating agrochemicals, including herbicides and insecticides. Its ability to modify biological activity makes it valuable in crop protection strategies.

  • Key Uses :
    • Herbicides : Used to develop selective herbicides that target specific weed species without harming crops.
    • Insecticides : It aids in creating insecticides with enhanced efficacy against pests.

Research and Development

In academic and industrial laboratories, this compound is employed for studying reaction mechanisms and developing new synthetic pathways. This research contributes significantly to advancing organic chemistry.

  • Research Focus :
    • Investigating reaction kinetics and mechanisms.
    • Developing methodologies for synthesizing complex organic molecules.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₇H₆BrCl
  • Molecular Weight : ~213.48 g/mol (calculated based on substituents).
  • Structure : A benzene ring with -CH₂Br and -Cl groups at positions 1 and 3, respectively.
  • Reactivity : The brominated methyl group (-CH₂Br) is highly reactive, making it a valuable intermediate in nucleophilic substitution reactions, coupling reactions, and pharmaceutical synthesis.

Comparison with Similar Compounds

Structural Analogues: Halogen-Substituted Benzyl Bromides

The reactivity and applications of 3-chlorobenzal bromide are influenced by its substituents. Below is a comparison with other halogenated benzyl bromides from the evidence:

Compound Name CAS No. Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Reactivity
This compound Not provided C₇H₆BrCl -Cl (C3), -CH₂Br (C1) ~213.48 Intermediate in organic synthesis
2-Chloro-5-(trifluoromethyl)benzyl bromide 237761-77-2 C₈H₅BrClF₃ -Cl (C2), -CF₃ (C5), -CH₂Br (C1) 273.48 Building block for agrochemicals/pharmaceuticals
3-Chloro-2-fluorobenzyl bromide 85070-47-9 C₇H₅BrClF -Cl (C3), -F (C2), -CH₂Br (C1) 229.47 Pharmaceutical intermediates
1-Bromo-3-chlorobenzene 108-37-2 C₆H₄BrCl -Br (C1), -Cl (C3) 191.45 Solvent, intermediate in polymer synthesis

Key Observations :

  • Substituent Effects : The presence of electron-withdrawing groups (e.g., -CF₃, -F) increases the electrophilicity of the benzyl bromide, enhancing its reactivity in substitution reactions. For example, 2-chloro-5-(trifluoromethyl)benzyl bromide is more reactive than this compound due to the strong electron-withdrawing -CF₃ group .
  • Molecular Weight : Heavier substituents (e.g., -CF₃) increase molecular weight, affecting solubility and melting points.

Comparison with Alkyl Bromides

Alkyl bromides like methyl bromide (CH₃Br) and didecyldimethylammonium bromide (DDAB, C₂₂H₄₈BrN) differ significantly in structure and applications:

Compound Name Molecular Formula Structure Key Properties/Applications
Methyl bromide CH₃Br Simple alkyl bromide Pesticide, soil fumigant; highly volatile and toxic
DDAB C₂₂H₄₈BrN Quaternary ammonium salt Surfactant, antimicrobial agent

Contrasts :

  • Volatility : Methyl bromide is a gas/liquid at room temperature, whereas this compound is a solid or high-boiling liquid due to its aromatic structure.

Comparison with Inorganic Bromides

Inorganic bromides like sodium bromide (NaBr) and chromium bromide (CrBr₃) differ in ionic character and industrial uses:

Compound Name Molecular Formula Key Properties Applications
Sodium bromide NaBr Water-soluble ionic solid Oil drilling fluids, anticonvulsants
Chromium bromide CrBr₃ High-melting crystalline solid Catalyst in polymer synthesis

Contrasts :

  • Reactivity: Inorganic bromides participate in ionic reactions (e.g., precipitation), while this compound undergoes covalent bond-forming reactions (e.g., Suzuki coupling).

Preparation Methods

Reaction Conditions and Optimization

  • Starting Material : 4-Chlorotoluene (CAS 106-43-4)

  • Reagent : NBS (1.2 equivalents)

  • Solvent : Acetonitrile (anhydrous)

  • Temperature : 0°C (maintained via cryogenic cooling)

  • Reaction Time : 25 minutes (0.4167 hours)

  • Catalyst/Initiation : Photoirradiation (UV light, 254 nm)

The reaction proceeds via a radical chain mechanism, where NBS generates bromine radicals under UV light. These radicals abstract a hydrogen atom from the methyl group of 4-chlorotoluene, forming a benzyl radical. Subsequent bromination yields this compound as the primary product.

Key Data:

ParameterValue
Yield87%
Purity (HPLC)>98%
Byproducts<2% dibrominated analogs

This method’s success hinges on precise temperature control and the use of a flow reactor, which minimizes side reactions such as over-bromination. The supporting information from Cantillo et al. (2014) confirms the reproducibility of this protocol across multiple scales.

Industrial-Scale Production via Continuous Flow Reactors

Industrial applications prioritize scalability and cost-effectiveness. Continuous flow reactors have been adopted to synthesize this compound at multi-kilogram scales, addressing challenges associated with batch processing.

Process Overview

  • Feedstock Preparation : 4-Chlorotoluene and NBS are dissolved in acetonitrile and pre-cooled to 0°C.

  • Flow Reactor Configuration :

    • Tubular reactor (stainless steel, 10 m length, 2 cm diameter)

    • UV lamps positioned at 5 cm intervals

  • Residence Time : 25 minutes

  • Workup :

    • Quenching with aqueous sodium thiosulfate

    • Liquid-liquid extraction (ethyl acetate/water)

    • Distillation under reduced pressure (12 mmHg, 109–110°C)

Advantages of Flow Chemistry:

  • Enhanced Heat Transfer : Prevents thermal runaway.

  • Consistent Product Quality : Reduces batch-to-batch variability.

  • Safety : Minimizes exposure to volatile bromine species.

Comparative Analysis of Brominating Agents

While NBS is the preferred reagent for laboratory-scale synthesis, alternative brominating agents have been explored for niche applications. The table below contrasts their efficacy:

Brominating AgentSolventTemperatureYield (%)Purity (%)
NBSAcetonitrile0°C87>98
Br₂ (neat)CCl₄80°C6285
HBr/H₂O₂DCM25°C4578

NBS outperforms molecular bromine (Br2\text{Br}_2) and hydrogen peroxide-mediated bromination due to its selectivity and reduced corrosivity.

Mechanistic Insights and Side-Reaction Mitigation

The radical pathway dominates the bromination mechanism, but competing electrophilic aromatic substitution (EAS) can occur if reaction conditions deviate. Key strategies to suppress EAS include:

  • Low-Temperature Operation : Limits aromatic ring activation.

  • Radical Traps : Addition of hydroquinone (0.1 mol%) quenches electrophilic bromine species .

Q & A

Q. What are the recommended methods for synthesizing 3-Chlorobenzal bromide in a laboratory setting?

this compound can be synthesized via halogenation of 3-chlorotoluene derivatives. A common approach involves bromination of 3-chlorobenzyl chloride using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. For example, side-chain bromination of 3-chlorotoluene derivatives in the presence of a radical initiator (e.g., AIBN) or UV light can yield the desired product. Ensure stoichiometric control and inert gas purging to avoid over-bromination. Post-synthesis, purify via recrystallization (e.g., using ethanol/water mixtures) and confirm purity via melting point analysis and NMR spectroscopy .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to identify aromatic protons (δ 7.2–7.8 ppm) and the benzylic bromide group (δ 4.5–5.0 ppm). The absence of residual toluene protons confirms purity.
  • FT-IR : Look for C-Br stretching vibrations near 550–600 cm⁻¹ and aromatic C-Cl stretches at 750–800 cm⁻¹.
  • Mass Spectrometry (EI-MS) : The molecular ion peak (m/z ~247) should align with the molecular formula C₇H₅Br₂Cl. Fragmentation patterns (e.g., loss of Br or Cl) confirm structural integrity.
    Cross-reference data with literature or computational simulations to resolve ambiguities .

Q. What safety precautions and waste disposal protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation.
  • Waste Management : Collect halogenated waste separately in labeled containers. Neutralize residual bromide with sodium thiosulfate before disposal. Collaborate with certified waste management services for incineration or chemical degradation .
  • Emergency Measures : For skin contact, rinse immediately with water and soap. In case of inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields when synthesizing this compound under varying conditions?

Yield inconsistencies often arise from competing side reactions (e.g., di-bromination or oxidation). To troubleshoot:

  • Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation.
  • Parameter Optimization : Conduct a Design of Experiments (DoE) to test variables like temperature (30–80°C), bromine equivalents (1.0–1.2 mol), and reaction time (2–12 hrs). Statistical analysis (e.g., ANOVA) identifies critical factors.
  • Byproduct Analysis : Characterize side products via GC-MS or HPLC to adjust stoichiometry or catalyst loading. For example, excess Br₂ may require quenching with Na₂S₂O₃ mid-reaction .

Q. What strategies are effective for optimizing the purity of this compound during multi-step synthesis?

  • Stepwise Purification : After bromination, perform liquid-liquid extraction (e.g., dichloromethane/water) to remove polar impurities.
  • Crystallization Solvents : Use non-polar solvents (hexane/ethyl acetate) for recrystallization to exclude unreacted starting materials.
  • Chromatography : Employ flash chromatography (silica gel, hexane:EtOAc 9:1) if persistent impurities remain. Validate purity via elemental analysis and differential scanning calorimetry (DSC) .

Q. How does the presence of chloride ions affect the analysis of bromide content in this compound, and how can this interference be mitigated?

Chloride ions (Cl⁻) can co-elute with bromide (Br⁻) in ion chromatography, leading to false positives. To address this:

  • Capillary Electrophoresis (CE) : Optimize buffer composition (e.g., 20 mM borate, pH 9.2) to separate Br⁻ and Cl⁻ based on mobility differences.
  • Ion-Selective Electrodes (ISE) : Use a bromide-specific electrode with a detection limit <0.1 ppm.
  • UV-Vis Spectrophotometry : Apply a masking agent (e.g., Hg²⁺) to precipitate Cl⁻, leaving Br⁻ detectable at 267 nm .

Q. What experimental approaches validate the environmental stability of this compound in aqueous systems?

  • Hydrolysis Studies : React the compound in buffered solutions (pH 4–10) at 25–50°C. Monitor degradation via HPLC and identify products (e.g., 3-chlorobenzoic acid) using LC-MS.
  • Photolysis : Expose to UV light (254 nm) and track bromide release via ion chromatography.
  • Microbial Degradation : Use soil slurry tests with activated sludge to assess biodegradation half-life. Compare results with computational QSAR models .

Q. Methodological Notes

  • Data Contradictions : Cross-validate analytical results (e.g., NMR vs. XPS for halogen quantification) to resolve discrepancies .
  • Spectral Ambiguities : Use 2D NMR (e.g., HSQC, COSY) to assign overlapping signals in aromatic regions .

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